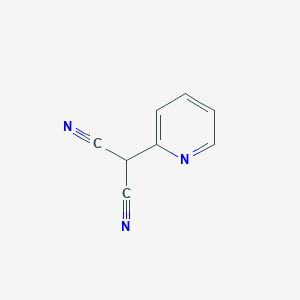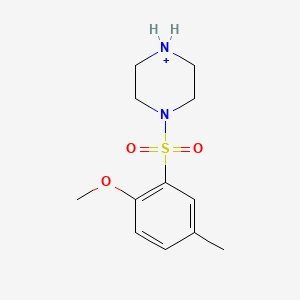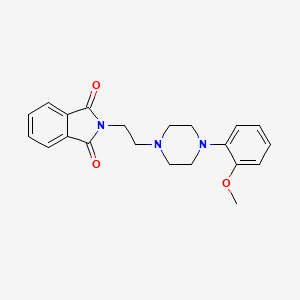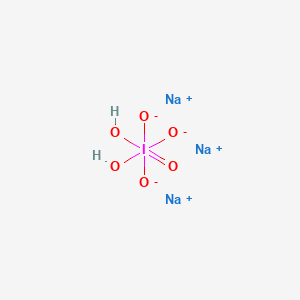
2-Pyridylmalononitrile
Overview
Description
2-Pyridylmalononitrile is an organic compound with the molecular formula C8H5N3 It is characterized by the presence of a pyridine ring attached to a malononitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridylmalononitrile can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridylmalononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-deficient nitrile groups.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate can oxidize this compound to form pyridine derivatives.
Reduction: Lithium aluminum hydride can reduce the nitrile groups to amines.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.
Major Products Formed:
Pyridine Derivatives: Through oxidation or substitution reactions.
Heterocyclic Compounds: Via cyclization reactions.
Scientific Research Applications
2-Pyridylmalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2-Pyridylmalononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its nitrile groups are highly reactive, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
Malononitrile Dimer:
Benzylidenemalononitrile: Another malononitrile derivative used in the synthesis of heterocyclic compounds
Uniqueness: 2-Pyridylmalononitrile is unique due to its pyridine ring, which imparts distinct chemical properties and reactivity compared to other malononitrile derivatives. This makes it particularly valuable in the synthesis of pyridine-containing heterocycles .
Properties
IUPAC Name |
2-pyridin-2-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHKVJILIKYGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437103 | |
| Record name | 2-Pyridylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77035-44-0 | |
| Record name | 2-Pyridylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research described in the paper "PREPARATION AND THERMAL BEHAVIOR OF 1‐SUBSTITUTED 2‐DICYANOMETHYLENE‐1,2‐DIHYDROPYRIDINES: SYNTHESIS OF 2‐PYRIDYLMALONONITRILES"?
A1: This research paper [] focuses on a novel synthetic method for producing 2-pyridylmalononitriles. While the abstract doesn't delve into specific applications, the synthesis of novel chemical entities like 2-pyridylmalononitriles is crucial for several reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














